molecular formula C10H18Cl4 B1419033 1,1,10,10-Tetrachlorodecane CAS No. 33025-70-6

1,1,10,10-Tetrachlorodecane

Cat. No. B1419033
CAS RN: 33025-70-6
M. Wt: 280.1 g/mol
InChI Key: HMYVCTJFQZIPIZ-UHFFFAOYSA-N
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Description

1,1,10,10-Tetrachlorodecane is a synthetic organic compound that belongs to the family of chlorinated alkanes. It has a molecular formula of C10H18Cl4 . The average mass of this compound is 280.062 Da and the monoisotopic mass is 278.016266 Da .


Molecular Structure Analysis

The molecular structure of 1,1,10,10-Tetrachlorodecane consists of a decane (10 carbon atoms) backbone with four chlorine atoms attached, two at each end of the carbon chain .

Scientific Research Applications

Microwave Technology in Synthesis

Microwave technology has been applied in the synthesis of related chlorinated compounds, like 1,4,7,10-tetraazacyclododecane-tetraacetic acid, showing advantages in reaction time reduction and yield increase compared to traditional methods (Wang Yan-hui, 2007).

Photodynamic Therapy

Developments in photoactive drugs, such as 5,10,15,20-Tetrakis(3-hydroxyphenyl)chlorin (mTHPC), show advancements in formulation, chemical modifications, and targeting strategies. These findings demonstrate the potential of chlorinated compounds in medical diagnostics and treatments (M. Senge, 2012).

Homogeneous Degradation in Aqueous Solutions

Studies on homogeneous degradation of chlorinated n-alkanes like 1,2,9,10-tetrachlorodecane in aqueous solutions using hydrogen peroxide, iron, and UV light have revealed significant insights into environmental remediation processes (T. El-Morsi et al., 2002).

Photocatalytic Degradation

Research on the photocatalytic degradation of chlorinated alkanes, such as 1,10-Dichlorodecane, in aqueous suspensions of TiO2, has demonstrated the effectiveness of advanced oxidation processes in treating chlorinated organic pollutants (T. El-Morsi et al., 2000).

Applications in Biomedical Imaging

The use of 1,4,7,10-tetraazacyclododecane-tetraacetic acid (DOTA) and its derivatives in biomedical imaging across various modalities (MR, PET, SPECT, and Fluorescence imaging) highlights the potential of chlorinated compounds in diagnostic imaging and targeted therapy (G. Stasiuk & N. Long, 2013).

Environmental Sample Analysis

Isomer-specific separation techniques for polychlorinated dibenzo-p-dioxins, including various chlorinated species, indicate the importance of chlorinated compounds in environmental monitoring and analysis (H. Buser & C. Rappe, 1984).

Development of Photocatalysts

The synthesis of hierarchical Bi24O31Br10 nanoflakes via microwave heating demonstrates the application of chlorinated compounds in the development of efficient photocatalysts for environmental remediation, such as the degradation of tetracycline hydrochloride in wastewater (Xin Xiao et al., 2013).

properties

IUPAC Name

1,1,10,10-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYVCTJFQZIPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(Cl)Cl)CCCC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872678
Record name 1,1,10,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,10,10-Tetrachlorodecane

CAS RN

33025-70-6
Record name 1,1,10,10-Tetrachlorodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,10,10-Tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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